molecular formula C16H15FO3 B14022675 Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Cat. No.: B14022675
M. Wt: 274.29 g/mol
InChI Key: KAXLOEOHGZBDJX-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is a fluorinated and benzyl-protected aromatic ester compound serving as a valuable synthetic building block in organic chemistry and drug discovery research. While specific data for this exact compound is not available in the current search, its structure suggests it is a high-purity intermediate designed for the development of novel active molecules . The molecular structure incorporates key features sought in medicinal chemistry: the benzoate ester is a common precursor to carboxylic acids or amides, the fluorine atom can influence a molecule's electronic properties, metabolic stability, and bioavailability, and the benzyloxy group offers a protective handle that can be selectively removed in multi-step syntheses . Researchers may utilize this compound in the exploration of new pharmaceuticals, agrochemicals, and as a substrate in methodological studies to develop novel synthetic transformations. For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use. All necessary safety information should be consulted before handling. Please note that the specific applications, mechanism of action, and detailed physicochemical data for this compound should be established by the researching laboratory.

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

methyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

KAXLOEOHGZBDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • 3-Fluoro-2-methylbenzoic acid or methyl 3-fluoro-2-methylbenzoate serve as common precursors.
  • The methyl substituent at the 2-position can be introduced by starting from 3-fluorobenzoic acid followed by ortho-methylation or by using commercially available 2-methyl-3-fluorobenzoic acid derivatives.
  • Esterification to the methyl ester is typically achieved by Fischer esterification or by using methylating agents such as diazomethane or methyl iodide under basic conditions.

Introduction of Benzyloxy Group (Etherification)

  • The 4-hydroxy position is converted to a benzyloxy substituent by benzylation of the corresponding hydroxy group.
  • This is commonly done by treating the 4-hydroxy-3-fluoro-2-methylbenzoate with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
  • The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl group by the benzyl halide, forming the benzyloxy ether.

Fluorination Methods

  • The fluorine atom at the 3-position is introduced either by starting from fluorinated precursors or by nucleophilic fluorination of hydroxyl or halogenated intermediates.
  • A notable reagent for nucleophilic fluorination is diethylaminosulfur trifluoride (DAST) , which can convert hydroxyl groups to fluorides with stereochemical control.
  • Alternative methods include electrophilic fluorination using reagents like Selectfluor or elemental fluorine under controlled conditions.

Purification and Characterization

  • The crude product is purified by silica gel chromatography using solvent systems such as ethyl acetate/hexanes.
  • Characterization is performed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Detailed Example from Literature and Patents

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Esterification Methylation of 3-fluoro-2-methylbenzoic acid with methanol/HCl or methyl iodide/base Methyl 3-fluoro-2-methylbenzoate High yields typical
2 Benzylation (Etherification) 4-Hydroxy group benzylated with benzyl bromide, K2CO3, DMF, room temp or reflux Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate Efficient, mild conditions
3 Fluorination Use of DAST or other fluorinating agents on hydroxyl intermediates if fluorine not present Selective fluorination at 3-position Yields vary; elimination byproducts possible
4 Purification Silica gel chromatography with hexane/EtOAc gradient Pure product obtained Confirmed by NMR and MS

Research Findings and Observations

  • Fluorination challenges: Nucleophilic fluorination with DAST can lead to elimination side reactions, reducing yield; careful temperature control and reaction time optimization are essential.
  • Benzylation selectivity: The benzylation step is highly selective for phenolic hydroxyl groups, and side reactions are minimal under appropriate base and solvent conditions.
  • Ester stability: The methyl ester group is stable under benzylation and fluorination conditions, facilitating a convergent synthetic route.
  • Alternative routes: Some patents describe preparation of related fluorinated benzoates via hydrolysis and re-esterification of fluoro-substituted acids, or via fluorination of benzoyloxy intermediates.

Summary Table of Preparation Methods

Methodology Aspect Details References
Starting materials 3-Fluoro-2-methylbenzoic acid or methyl ester derivatives
Benzylation Benzyl bromide/benzyl chloride, base (K2CO3), polar aprotic solvent (DMF)
Fluorination DAST or electrophilic fluorinating agents; nucleophilic fluorination of hydroxyl groups
Purification Silica gel chromatography, hexane/ethyl acetate mixtures
Characterization methods NMR (1H, 13C, 19F), IR, mass spectrometry

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The following table compares the target compound with analogs differing in substituent positions, functional groups, or ester moieties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate 4-OCH₂C₆H₅, 3-F, 2-CH₃, COOCH₃ C₁₇H₁₅FO₃ 298.3 Reference compound Pharmaceutical intermediate
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate 4-OCH₂C₆H₅, 3-F, 2-CH₃, COOCH₂CH₃ C₁₈H₁₇FO₃ 312.3 Ethyl ester instead of methyl ester Research chemical
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate 4-OCH₂C₆H₅, 5-Br, 2-OCH₃, COOCH₃ C₁₇H₁₆BrO₄ 379.2 Bromine at position 5, methoxy at position 2 Halogenated intermediate
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate 3-(OCH₂C₆H₅)Ph, 4-F, COOCH₃ C₂₂H₁₉FO₃ 362.4 Extended aryl substitution at position 3 Material science
Methyl 4-cyano-3-fluorobenzoate 4-CN, 3-F, COOCH₃ C₁₀H₆FNO₂ 207.2 Cyano group at position 4 Agrochemical precursor

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Fluorine vs. Bromine/Methoxy : The fluorine atom at position 3 in the target compound enhances electrophilic aromatic substitution reactivity compared to bromine or methoxy groups in analogs. Fluorine’s electron-withdrawing nature also increases metabolic stability .
  • Benzyloxy Group : The bulky benzyloxy group at position 4 introduces steric hindrance, reducing reaction rates in nucleophilic substitution compared to smaller substituents like methoxy (-OCH₃) .
Physicochemical Properties
  • Thermal Stability : Compounds with extended aryl groups (e.g., Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate) show higher melting points due to increased van der Waals interactions .

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